Methyl azetidine-2-carboxylate

Description

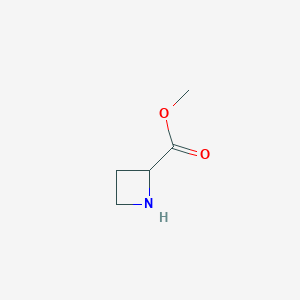

Structure

3D Structure

Properties

IUPAC Name |

methyl azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNOQXRIMCFHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531752 | |

| Record name | Methyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134419-57-1 | |

| Record name | Methyl azetidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Racemic Methyl Azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing racemic methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide details two primary, reliable methods for its synthesis: a linear approach commencing from γ-butyrolactone and a convergent route involving the direct esterification of racemic azetidine-2-carboxylic acid. This document offers detailed experimental protocols, quantitative data summarized in structured tables, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting. The methodologies are presented with the clarity and precision required by researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. The conformational constraints imposed by the azetidine ring can impart favorable pharmacological properties to bioactive molecules, including enhanced metabolic stability, improved binding affinity, and desirable physicochemical characteristics. Racemic this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including novel amino acids, peptide mimics, and therapeutic agents. This guide outlines two robust and accessible synthetic pathways to this key compound.

Method 1: Synthesis from γ-Butyrolactone

This linear synthetic route begins with the readily available and inexpensive starting material, γ-butyrolactone. The pathway involves the formation of a key intermediate, methyl 2,4-dibromobutanoate, followed by a cyclization reaction with a protected amine and subsequent deprotection to yield the target molecule.

Experimental Workflow

Caption: Synthetic workflow for racemic this compound from γ-butyrolactone.

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dibromobutanoate

This procedure involves the ring-opening and bromination of γ-butyrolactone, followed by esterification.

-

Materials:

-

γ-Butyrolactone

-

Red phosphorus

-

Bromine

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a reaction vessel, add red phosphorus (0.16 mol) and γ-butyrolactone (6.96 mol).

-

Heat the mixture to 100°C with stirring.

-

Slowly add liquid bromine (7.00 mol) while maintaining the temperature.

-

After the addition is complete, continue stirring until the reaction is complete (monitored by GC).

-

Cool the reaction mixture to 10°C in an ice bath.

-

Carefully add methanol (1200 mL) followed by concentrated sulfuric acid (4 mL).

-

Stir the mixture at room temperature overnight.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,4-dibromobutanoate.[1]

-

Step 2: Synthesis of Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl Ester

This step involves the reaction of the dibromoester with benzhydrylamine to form the protected azetidine ring.

-

Materials:

-

Methyl 2,4-dibromobutanoate

-

Benzhydrylamine

-

Triethylamine (Et₃N)

-

Toluene

-

Diethyl ether

-

Water

-

-

Procedure:

-

Dissolve methyl 2,4-dibromobutanoate (1.0 eq) in toluene.

-

Add benzhydrylamine (1.0 eq) and triethylamine (2.2 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Cool the mixture to room temperature and filter off the triethylammonium bromide salt.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 3: Deprotection to Racemic this compound

The final step is the removal of the benzhydryl protecting group by catalytic hydrogenation.

-

Materials:

-

Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl Ester

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the N-benzhydryl protected azetidine (1.0 eq) in methanol.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Stir the reaction vigorously until the starting material is consumed (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude racemic this compound.

-

The product can be purified by distillation or column chromatography if necessary.

-

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | Methyl 2,4-dibromobutanoate | γ-Butyrolactone | PBr₃, Br₂, MeOH, H₂SO₄ | 75-80% | >95% (GC) |

| 2 | Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl Ester | Methyl 2,4-dibromobutanoate | Benzhydrylamine, Et₃N | 60-70% | >95% (NMR) |

| 3 | Racemic this compound | N-Benzhydryl protected azetidine | H₂, Pd/C | 85-95% | >98% (GC-MS) |

Method 2: Direct Esterification of Racemic Azetidine-2-carboxylic Acid

This convergent approach involves the direct esterification of commercially available or previously synthesized racemic azetidine-2-carboxylic acid. The Fischer esterification is a classic and effective method for this transformation.

Experimental Workflow

Caption: Synthetic workflow for racemic this compound via direct esterification.

Experimental Protocol

Fischer Esterification of Racemic Azetidine-2-carboxylic Acid

-

Materials:

-

Racemic Azetidine-2-carboxylic Acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure using Thionyl Chloride:

-

Suspend racemic azetidine-2-carboxylic acid (1.0 eq) in methanol (typically a large excess, acting as the solvent).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, showing disappearance of the starting material).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation under reduced pressure or by column chromatography on silica gel.

-

-

Procedure using HCl gas:

-

Suspend racemic azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Bubble dry HCl gas through the suspension at 0°C for 15-20 minutes, then seal the reaction vessel.

-

Stir the mixture at room temperature overnight or heat to reflux for 2-3 hours.

-

Work-up the reaction as described in the thionyl chloride procedure (steps 5-8).

-

Quantitative Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield | Purity |

| 1 | Racemic this compound | Racemic Azetidine-2-carboxylic Acid | MeOH, SOCl₂ or HCl | 80-90% | >98% (GC-MS) |

Conclusion

References

Enantioselective Synthesis of (S)-Methyl Azetidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and efficient methodologies for the enantioselective synthesis of (S)-Methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details key synthetic strategies, providing structured data, experimental protocols, and visual representations of the reaction pathways.

Introduction

(S)-Azetidine-2-carboxylic acid and its esters are non-proteinogenic amino acids that serve as crucial components in a variety of biologically active molecules and peptidomimetics. Their constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. The enantiomerically pure (S)-form is often the desired stereoisomer for pharmacological activity. This guide explores practical and scalable methods for its asymmetric synthesis.

Key Synthetic Strategies

The enantioselective synthesis of (S)-Methyl azetidine-2-carboxylate can be broadly categorized into three main approaches:

-

Chiral Auxiliary-Mediated Synthesis: This strategy introduces a chiral moiety to a prochiral substrate to direct the stereochemical outcome of a key ring-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

-

Resolution of Racemic Mixtures: In this approach, a racemic mixture of the target molecule or a precursor is synthesized, followed by separation of the desired enantiomer. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzyme-catalyzed kinetic resolution.

-

Synthesis from the Chiral Pool: This method utilizes readily available enantiomerically pure starting materials from natural sources to construct the azetidine ring with the desired stereochemistry.

This guide will focus on two prominent and well-documented methods: a chiral auxiliary-based approach and a chemoenzymatic resolution strategy.

Method 1: Chiral Auxiliary-Directed Synthesis via Intramolecular Alkylation

This robust method, developed by Couty and coworkers, employs the chiral auxiliary (S)-α-methylbenzylamine to establish the stereocenter at the C2 position of the azetidine ring. The key steps involve the formation of a diastereomeric amide, intramolecular cyclization, and subsequent removal of the chiral auxiliary.[1][2][3][4]

Quantitative Data

| Step | Product | Starting Material | Reagents and Conditions | Yield (%) | Diastereomeric Excess (%) |

| 1 | N-((S)-1-Phenylethyl)-2-aminobut-3-en-1-ol | (S)-α-Methylbenzylamine | Butadiene monoxide, LiClO4 | 95 | >98 |

| 2 | Methyl 2-((S)-1-phenylethylamino)but-3-enoate | N-((S)-1-Phenylethyl)-2-aminobut-3-en-1-ol | Jones oxidation, then CH2N2 | 65 | >98 |

| 3 | Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate | Methyl 2-((S)-1-phenylethylamino)but-3-enoate | NaH, THF | 80 | 90 (cis/trans mixture) |

| 4 | (S)-Methyl azetidine-2-carboxylate | Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate | H2, Pd/C | 95 | >99 (after purification) |

Experimental Protocols

Step 1: Synthesis of N-((S)-1-Phenylethyl)-2-aminobut-3-en-1-ol To a solution of (S)-α-methylbenzylamine (1.0 eq) in acetonitrile is added lithium perchlorate (1.0 eq). The mixture is stirred at room temperature for 15 minutes, after which butadiene monoxide (1.2 eq) is added. The reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the product.

Step 2: Synthesis of Methyl 2-((S)-1-phenylethylamino)but-3-enoate The amino alcohol from the previous step is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is quenched with isopropanol, filtered, and concentrated. The resulting carboxylic acid is dissolved in a mixture of diethyl ether and methanol and treated with a solution of diazomethane in diethyl ether until a yellow color persists. The solvent is carefully removed to yield the methyl ester.

Step 3: Synthesis of Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate The unsaturated amino ester is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.5 eq) is added portionwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of azetidines is purified by column chromatography.

Step 4: Synthesis of (S)-Methyl azetidine-2-carboxylate The purified azetidine from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to hydrogenation at 50 psi for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Reaction Pathway

References

Spectroscopic Profile of Methyl Azetidine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl azetidine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and known spectroscopic principles. It also includes detailed, standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₅H₉NO₂[1]

-

Molecular Weight: 115.13 g/mol [1]

-

CAS Number: 134419-57-1[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns of azetidines and methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~3.75 | s | 3H | - | -OCH₃ |

| ~3.60 | t | 1H | ~7.5 | H-2 |

| ~3.40 | m | 2H | - | H-4 |

| ~2.20 | m | 2H | - | H-3 |

| ~1.90 (broad s) | s | 1H | - | -NH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O |

| ~58 | C-2 |

| ~52 | -OCH₃ |

| ~45 | C-4 |

| ~25 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | Low | [M - OCH₃]⁺ |

| 59 | Strong | [COOCH₃]⁺ |

| 56 | High | [M - COOCH₃]⁺ (Azetidine ring fragment) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse-acquire sequence.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Mass spectrometer with an Electron Ionization (EI) source (e.g., a GC-MS system)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer, typically via a gas chromatograph for separation and volatilization.

-

Set the EI source to 70 eV.

-

Set the mass analyzer to scan a range of m/z 40-200.

-

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualizations

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. They are intended for educational and research purposes as a guide to the expected spectral characteristics of this compound. For definitive structural confirmation, experimental acquisition of spectroscopic data is required.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl Azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental NMR data for this compound in public literature, this guide presents data for the closely related parent compound, L-azetidine-2-carboxylic acid, as a reference. Furthermore, a detailed experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is provided to enable researchers to generate precise data for their specific applications.

¹H and ¹³C NMR Chemical Shift Data

Table 1: ¹H NMR Chemical Shifts for L-Azetidine-2-carboxylic Acid in D₂O [1]

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Hα (C2-H) | 4.39-4.51 | m |

| Hγ (C4-H₂) | 3.54–3.83 | m |

| Hβ-a (C3-H) | 2.29-2.51 | m |

| Hβ-b (C3-H) | 2.69-2.85 | m |

Table 2: ¹³C NMR Chemical Shifts for L-Azetidine-2-carboxylic Acid in D₂O [1]

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C1 (C=O) | 172.1 |

| C2 (CH) | 58.4 |

| C4 (CH₂) | 42.1 |

| C3 (CH₂) | 23.1 |

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended.

Sample Preparation

-

Sample Quantity : For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in a suitable deuterated solvent.[2] For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

-

Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

-

Filtration : To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Temperature : 298 K (25 °C).

-

Spectral Width : A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

-

Number of Scans : 16 to 64 scans are typically adequate, depending on the sample concentration.

-

Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

-

Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.[4]

-

Temperature : 298 K (25 °C).

-

Spectral Width : A spectral width of 0-220 ppm will cover the expected range for all carbon atoms.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Mandatory Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR analysis.

Caption: Structure of this compound with Atom Numbering.

Caption: General Experimental Workflow for NMR Analysis.

References

physical and chemical properties of Methyl azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl azetidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a constrained analog of proline, it serves as a valuable building block in the synthesis of novel peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its hydrochloride salt. Detailed experimental protocols for its synthesis are presented, alongside a summary of its reactivity and spectroscopic data. This document is intended to be a resource for researchers and scientists engaged in the design and development of new therapeutics.

Physical and Chemical Properties

This compound is typically handled in its more stable hydrochloride salt form in laboratory settings. The free base is a colorless oil, while the hydrochloride salt is a pale yellow to brown hygroscopic solid.[1] A comprehensive summary of the physical and chemical properties for both the free base and its hydrochloride salt is provided below.

This compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [2] |

| Molecular Weight | 115.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 134419-57-1 | [2] |

| Canonical SMILES | COC(=O)C1CCN1 | [2] |

| InChI | InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3 | [2] |

| InChIKey | CHNOQXRIMCFHKZ-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | -0.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 115.063328530 Da | [2] |

| Monoisotopic Mass | 115.063328530 Da | [2] |

| Topological Polar Surface Area | 38.3 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

This compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₂ | [3] |

| Molecular Weight | 151.59 g/mol | [3] |

| IUPAC Name | This compound;hydrochloride | [3] |

| CAS Number | 162698-26-2 | [1][3] |

| Canonical SMILES | COC(=O)C1CCN1.Cl | [3] |

| InChI | InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H | [3] |

| InChIKey | FKHBGZKNRAUKEF-UHFFFAOYSA-N | [3] |

| Appearance | Pale yellow to brown hygroscopic solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

-

¹H NMR: The proton spectrum is expected to show signals for the methoxy group (a singlet around 3.7 ppm), the proton at the C2 position (a triplet), and the protons on the C3 and C4 carbons of the azetidine ring (multiplets).

-

¹³C NMR: The carbon spectrum will exhibit signals for the carbonyl carbon of the ester (around 170-175 ppm), the methoxy carbon (around 52 ppm), and the three carbons of the azetidine ring.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹) and N-H stretching for the free base (around 3300-3500 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

Chemical Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted linear precursor. Below is a representative experimental protocol for the synthesis of a related derivative, which can be adapted for the target molecule.

Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate[4]

This procedure details a two-step process starting from γ-butyrolactone.

Step 1: Preparation of Methyl 2,4-dibromobutanoate

-

γ-Butyrolactone (6.0 mL, 78 mmol) and phosphorus tribromide (PBr₃, 0.2 mL, 2.0 mmol) are stirred at 100 °C under an argon atmosphere.

-

Bromine (Br₂, 4.4 mL, 86 mmol) is added dropwise over 1 hour to the stirred mixture.

-

After stirring for an additional 5 minutes at 100 °C, the mixture is cooled to room temperature.

-

Excess bromine is removed by a flow of nitrogen gas.

-

The residue is dissolved in methanol (30 mL) and stirred for 20 hours at room temperature.

-

The resulting mixture is treated with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and extracted with n-hexane.

Step 2: Cyclization to form Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

-

The crude Methyl 2,4-dibromobutanoate is reacted with (S)-1-phenylethylamine to induce cyclization and form the desired azetidine ring.

-

The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

-

The product is then purified by chromatography on silica gel.

References

An In-depth Technical Guide to Methyl Azetidine-2-carboxylate and Its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl azetidine-2-carboxylate, including its chemical identity, physicochemical properties, synthesis, and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Physicochemical Properties

This compound and its hydrochloride salt are the most commonly referenced forms of this compound in scientific literature. The Chemical Abstracts Service (CAS) numbers and key physicochemical properties are summarized in the table below for easy reference and comparison.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 134419-57-1[1] | C₅H₉NO₂[1] | 115.13[1] |

| This compound hydrochloride | 162698-26-2[2] | C₅H₁₀ClNO₂[2] | 151.59[2] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of its parent compound, azetidine-2-carboxylic acid. The most common and direct method for this transformation is the Fischer-Speier esterification.[3][4][5] This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of an acid catalyst.[4][5][6]

General Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of this compound hydrochloride is outlined below. This procedure is based on the principles of Fischer esterification, a widely used method for the preparation of esters from carboxylic acids and alcohols.[4][5][6]

Materials:

-

L-Azetidine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

-

Diethyl ether or other suitable organic solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Preparation of Methanolic HCl: Under an inert atmosphere and cooled in an ice bath, slowly add thionyl chloride dropwise to anhydrous methanol. This in situ generation of anhydrous HCl is a common method for acid-catalyzed esterifications.[7] Alternatively, anhydrous HCl gas can be bubbled through the methanol.

-

Esterification Reaction: To the freshly prepared methanolic HCl solution, add L-Azetidine-2-carboxylic acid. The reaction mixture is typically stirred at room temperature or gently refluxed for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Isolation of the Product: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude this compound hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the pure hydrochloride salt.

Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Melting Point Analysis: To assess the purity of the crystalline salt.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound hydrochloride via Fischer esterification.

Biological Context and Significance

While this compound itself is primarily a synthetic intermediate, its parent compound, azetidine-2-carboxylic acid, possesses significant biological activity. Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a structural mimic of proline.[8] This mimicry allows it to be mistakenly incorporated into proteins in place of proline during protein synthesis.

The incorporation of this smaller, four-membered ring structure in place of the five-membered ring of proline can lead to alterations in protein folding and stability. This disruption of protein structure can, in turn, induce cellular stress responses, including the unfolded protein response (UPR). This mechanism of action is the basis for the observed toxicity of azetidine-2-carboxylic acid in various biological systems.

Logical Pathway of Biological Action

The following diagram illustrates the logical pathway of the biological action of azetidine-2-carboxylic acid, the parent compound of this compound.

Conclusion

This compound and its salts are valuable chemical entities for research and development. This guide has provided essential information on their chemical identity, a general protocol for their synthesis, and an overview of the biological context of the parent compound. The provided data and diagrams are intended to facilitate a deeper understanding and application of these compounds in scientific endeavors. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals described herein.

References

- 1. This compound | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl Azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azetidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a conformationally constrained analog of proline methyl ester, it serves as a valuable scaffold for designing novel therapeutics. The four-membered azetidine ring imparts a unique structural rigidity that can influence the biological activity and pharmacokinetic properties of molecules into which it is incorporated. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the development of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the experimental and computational methodologies used to elucidate the molecular structure and conformation of this compound. It is intended to be a resource for researchers actively engaged in the fields of medicinal chemistry, chemical biology, and drug discovery.

Molecular Structure and Conformation

The conformational landscape of this compound is primarily defined by two key features: the puckering of the four-membered azetidine ring and the orientation of the methyl carboxylate substituent.

Azetidine Ring Puckering

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude (q) and a phase angle (φ). The ring can interconvert between two puckered states, often referred to as "bent" or "twisted" conformations. The energy barrier for this interconversion is typically low, leading to a dynamic equilibrium between conformers.

Substituent Orientation

The methyl carboxylate group at the C2 position can adopt different orientations relative to the azetidine ring. These orientations, defined by the C-C-C=O and O=C-O-C dihedral angles, give rise to various rotamers. The interplay between the ring puckering and the substituent orientation determines the overall conformational preferences of the molecule.

Experimental Determination of Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of this compound.

NMR Spectroscopy

3.1.1. 1H and 13C NMR Spectroscopy

One-dimensional 1H and 13C NMR spectra provide initial information about the chemical environment of each atom in the molecule. The chemical shifts of the ring protons and carbons are sensitive to the ring puckering and the electronic effects of the substituents.

Table 1: Hypothetical 1H and 13C NMR Chemical Shift Data for this compound.

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| H2 | 4.1 - 4.3 | - |

| H3α, H3β | 2.2 - 2.5 | - |

| H4α, H4β | 3.5 - 3.8 | - |

| NH | 2.0 - 3.0 (broad) | - |

| O-CH3 | 3.75 | - |

| C2 | - | 60 - 65 |

| C3 | - | 25 - 30 |

| C4 | - | 45 - 50 |

| C=O | - | 170 - 175 |

| O-CH3 | - | 52 - 55 |

3.1.2. Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the spatial proximity of protons. The observation of NOE cross-peaks between specific protons provides distance constraints that are used to build a three-dimensional model of the molecule. For small molecules like this compound, ROESY experiments are often preferred to avoid zero or negative NOEs that can occur in NOESY spectra.

Experimental Protocol: 2D ROESY

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The solution should be filtered to remove any particulate matter.

-

NMR Instrument: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

-

Set up a 2D ROESY experiment using a standard pulse sequence (e.g., roesyesgp).

-

Optimize the mixing time (typically 100-300 ms for small molecules) to maximize the ROE buildup.

-

Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data using appropriate window functions and Fourier transformation.

-

Integrate the cross-peaks to obtain ROE intensities.

-

Convert the ROE intensities into interproton distance constraints using the isolated spin-pair approximation (ISPA).

-

Computational Determination of Structure and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental methods for studying the molecular structure and conformational energetics of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

-

Optimize the geometry of different conformers.

-

Calculate the relative energies of these conformers to determine their populations.

-

Predict NMR chemical shifts and coupling constants for comparison with experimental data.

-

Map the potential energy surface for ring puckering and substituent rotation.

Computational Protocol: DFT Conformational Analysis

-

Initial Structure Generation: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the single bonds and exploring different ring puckering states.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

Single-Point Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(2d,p)).

-

Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., PCM or SMD) to better mimic the experimental conditions.

-

Analysis: Analyze the optimized geometries to obtain bond lengths, bond angles, and dihedral angles. Calculate the Boltzmann populations of the conformers based on their relative free energies.

Predicted Structural Parameters and Energetics

The following tables present hypothetical quantitative data for the two most stable conformers of this compound, as would be obtained from DFT calculations. These conformers differ primarily in the puckering of the azetidine ring.

Table 2: Hypothetical Calculated Bond Lengths (Å) for the Two Lowest Energy Conformers.

| Bond | Conformer 1 (Axial-like COOMe) | Conformer 2 (Equatorial-like COOMe) |

|---|---|---|

| N1-C2 | 1.475 | 1.476 |

| C2-C3 | 1.540 | 1.541 |

| C3-C4 | 1.555 | 1.554 |

| C4-N1 | 1.480 | 1.479 |

| C2-C5 | 1.520 | 1.521 |

| C5=O6 | 1.210 | 1.211 |

| C5-O7 | 1.350 | 1.349 |

| O7-C8 | 1.435 | 1.436 |

Table 3: Hypothetical Calculated Bond Angles (°) for the Two Lowest Energy Conformers.

| Angle | Conformer 1 (Axial-like COOMe) | Conformer 2 (Equatorial-like COOMe) |

|---|---|---|

| C4-N1-C2 | 88.5 | 88.4 |

| N1-C2-C3 | 86.0 | 86.1 |

| C2-C3-C4 | 87.5 | 87.6 |

| C3-C4-N1 | 89.0 | 88.9 |

| N1-C2-C5 | 115.0 | 114.8 |

| C3-C2-C5 | 116.5 | 116.7 |

Table 4: Hypothetical Calculated Dihedral Angles (°) for the Two Lowest Energy Conformers.

| Dihedral Angle | Conformer 1 (Axial-like COOMe) | Conformer 2 (Equatorial-like COOMe) |

|---|---|---|

| C4-N1-C2-C3 | -20.5 | 20.3 |

| N1-C2-C3-C4 | 21.0 | -20.8 |

| C2-C3-C4-N1 | -21.2 | 20.9 |

| C3-C4-N1-C2 | 20.8 | -20.5 |

| H-N1-C2-H | 125.0 | -124.8 |

| H-C2-C5=O6 | 15.0 | -165.0 |

Table 5: Hypothetical Relative Energies and Boltzmann Populations of Conformers.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| Conformer 1 | 0.00 | 65 |

| Conformer 2 | 0.55 | 35 |

Conclusion

The molecular structure and conformational preferences of this compound can be thoroughly characterized through a synergistic application of high-field NMR spectroscopy and DFT calculations. The protocols and data presented in this guide provide a framework for researchers to investigate this important molecule and its derivatives. A detailed understanding of the three-dimensional properties of this scaffold is essential for its effective utilization in the design and development of new therapeutic agents.

Biosynthesis of Azetidine-2-Carboxylic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plant species, known for its toxicity as a proline analogue. Its unique four-membered ring structure makes it a compound of interest for synthetic chemists and drug development professionals. While the biosynthetic pathway of AZE has been extensively studied in bacteria, the precise enzymatic steps in plants remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of AZE biosynthesis in plants, drawing parallels from the well-characterized bacterial pathway. It details the proposed biosynthetic route from S-adenosylmethionine (SAM), summarizes key findings from precursor feeding studies, and provides generalized experimental protocols for further research. This document aims to serve as a foundational resource for researchers investigating this intriguing metabolic pathway.

Introduction

Azetidine-2-carboxylic acid (AZE) is a heterocyclic non-proteinogenic amino acid, first identified in the fresh leaves of Convallaria majalis (Lily-of-the-valley).[1] It has since been found in other species of the Asparagaceae family, such as Polygonatum (Solomon's seal), as well as in the Fabaceae (bean) family and in small amounts in beets (Beta vulgaris).[2] AZE is a structural analogue of proline and can be mistakenly incorporated into proteins in place of proline, leading to altered protein structure and function.[1][3] This mechanism underlies its toxicity and its role in plant defense against herbivores.[3]

While the biological activity of AZE is well-documented, its biosynthesis in plants has been a subject of investigation for decades, with early studies pointing to various potential precursors.[1] More recent research, particularly on bacterial systems, has provided a clearer picture, suggesting a direct biosynthetic route from S-adenosylmethionine (SAM).[3][4][5] This guide will synthesize the available information to present the most current model for AZE biosynthesis in plants.

Proposed Biosynthetic Pathway

The biosynthesis of azetidine-2-carboxylic acid in plants is proposed to proceed via an intramolecular cyclization of S-adenosylmethionine (SAM). This pathway is well-established in bacteria, where AZE synthases have been identified and characterized.[3][4][5] While the specific enzymes in plants have not yet been isolated, evidence from precursor feeding studies in plants supports a similar mechanism.[1]

The proposed pathway begins with the activation of L-methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase, a ubiquitous enzyme in plants. The key step is the intramolecular cyclization of SAM, catalyzed by a putative AZE synthase, to form AZE and 5'-methylthioadenosine (MTA).[3][4] This reaction is a 4-exo-tet cyclization, an unusual enzymatic transformation that results in the formation of the strained four-membered azetidine ring.[3][5]

The overall proposed reaction is as follows:

L-Methionine + ATP → S-Adenosyl-L-methionine + PPi + Pi S-Adenosyl-L-methionine → Azetidine-2-carboxylic acid + 5'-Methylthioadenosine

Evidence from Precursor Feeding Studies

Early research into the biosynthesis of AZE in plants involved feeding isotopically labeled compounds to AZE-producing species and tracing the incorporation of the label into the final product. These studies, while not definitively identifying the direct precursor, provided valuable insights.

| Plant Species | Labeled Precursor | Observation | Reference |

| Convallaria majalis | 2,4-diaminobutanoic acid | Labeled AZE detected | [1] |

| Delonix regia | 2,4-diaminobutanoic acid | Labeled AZE detected | [1] |

| Convallaria majalis | Methionine | Labeled AZE detected | [1] |

These early studies suggested that 2,4-diaminobutanoic acid could be a key intermediate.[1] However, the discovery of the direct cyclization of SAM in bacteria provides a more direct and energetically favorable route. It is plausible that the observed incorporation from 2,4-diaminobutanoic acid could be due to its conversion to other metabolites that then enter the methionine salvage pathway, eventually leading to the formation of labeled SAM.

Experimental Protocols

The following is a generalized protocol for a precursor feeding study to investigate the biosynthesis of azetidine-2-carboxylic acid in plants, based on the methodologies implied in the literature.

General Protocol for Isotopic Labeling Study

Objective: To determine the incorporation of a labeled precursor (e.g., ¹³C or ¹⁴C-labeled methionine) into azetidine-2-carboxylic acid in a plant species known to produce it.

Materials:

-

AZE-producing plant (e.g., Convallaria majalis rhizomes or seedlings)

-

Isotopically labeled precursor (e.g., L-[¹³CH₃]-methionine or L-[¹⁴C]-methionine)

-

Sterile water or appropriate buffer

-

Liquid scintillation counter (for ¹⁴C) or Mass Spectrometer (for ¹³C)

-

HPLC system

-

Solid Phase Extraction (SPE) cartridges for amino acid purification

-

Standard of azetidine-2-carboxylic acid

Procedure:

-

Plant Material Preparation:

-

Excise plant tissue (e.g., rhizomes, leaves) and wash with sterile water.

-

Cut the tissue into small, uniform pieces to maximize surface area for precursor uptake.

-

-

Precursor Administration:

-

Prepare a solution of the isotopically labeled precursor in sterile water or a suitable buffer at a known concentration.

-

Immerse the plant tissue in the precursor solution. A control group with a non-labeled precursor should be run in parallel.

-

Incubate for a defined period (e.g., 24-72 hours) under appropriate light and temperature conditions.

-

-

Extraction of Amino Acids:

-

After incubation, thoroughly wash the plant tissue with unlabeled buffer to remove any unincorporated precursor.

-

Homogenize the tissue in a suitable extraction solvent (e.g., 80% ethanol).

-

Centrifuge the homogenate to pellet cell debris.

-

Collect the supernatant containing the soluble amino acids.

-

-

Purification of Azetidine-2-Carboxylic Acid:

-

Use Solid Phase Extraction (SPE) with a cation-exchange resin to separate amino acids from other metabolites.

-

Elute the amino acid fraction.

-

Further purify AZE from other amino acids using HPLC with a suitable column (e.g., a HILIC column). Collect the fraction corresponding to the retention time of the AZE standard.

-

-

Detection and Quantification of Label Incorporation:

-

For ¹⁴C labeling: Use liquid scintillation counting to measure the radioactivity of the purified AZE fraction.

-

For ¹³C labeling: Analyze the purified AZE fraction by mass spectrometry to determine the mass shift corresponding to the incorporation of the ¹³C label.

-

Calculate the percentage of incorporation of the labeled precursor into AZE.

-

Regulation and Ecological Significance

The regulation of AZE biosynthesis in plants is currently unknown. It is likely that the expression of the putative AZE synthase is under strict developmental and environmental control, as AZE is a potent toxin. The production of AZE serves as a chemical defense mechanism, protecting the plant from herbivores and competing plants.[3] Understanding the regulatory networks governing AZE production could have implications for agricultural applications, potentially leading to the development of crops with enhanced pest resistance.

Future Directions

The primary goal for future research in this area is the identification and characterization of the plant-specific AZE synthase(s). This will likely involve a combination of transcriptomics, proteomics, and enzymology. The identification of the gene(s) responsible for AZE biosynthesis will open up avenues for understanding its regulation and for metabolic engineering of this pathway. Furthermore, a detailed understanding of the plant biosynthetic pathway could provide novel enzymatic tools for the synthesis of AZE and its derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of azetidine-2-carboxylic acid in plants, while not fully elucidated, is strongly suggested to proceed through the intramolecular cyclization of S-adenosylmethionine, mirroring the pathway found in bacteria. This technical guide has summarized the current knowledge, provided a model for the biosynthetic pathway, and offered a framework for future experimental investigation. The elucidation of the plant-specific enzymes and regulatory mechanisms remains a key area for future research, with potential applications in agriculture and drug development.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of Methyl Azetidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl azetidine-2-carboxylate, a key building block in pharmaceutical and chemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in experimental and developmental workflows.

Core Stability Profile and Recommended Storage

This compound is a cyclic amino acid ester that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, light, and moisture.

Recommended Storage Conditions:

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The storage area should be dry and well-ventilated.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the key parameters and potential degradation pathways based on the reactivity of the azetidine and methyl ester functional groups.

| Parameter | Condition | Expected Outcome | Potential Degradation Products |

| Temperature | 2-8°C (Recommended) | Stable | - |

| Ambient Temperature | Potential for slow degradation over extended periods. | Hydrolysis products, ring-opened products | |

| Elevated Temperature (>40°C) | Accelerated degradation. | Increased formation of hydrolysis and ring-opened products, potential for polymerization. | |

| Light | Protected from Light (Recommended) | Stable | - |

| Exposure to UV/Visible Light | Potential for photolytic degradation. | Photodegradation products (specifics not well-documented for this compound). | |

| Humidity/Moisture | Dry/Anhydrous (Recommended) | Stable | - |

| Presence of Moisture | Hydrolysis of the methyl ester to azetidine-2-carboxylic acid and methanol. | Azetidine-2-carboxylic acid, Methanol | |

| pH | Neutral | Generally stable. | - |

| Acidic (e.g., pH < 4) | Susceptible to acid-catalyzed hydrolysis of the ester and potential ring-opening of the azetidine ring.[1] | Azetidine-2-carboxylic acid, ring-opened amino acids. | |

| Basic (e.g., pH > 8) | Susceptible to base-catalyzed hydrolysis of the ester. | Azetidine-2-carboxylate salt. | |

| Oxidizing Agents | Avoid Strong Oxidizing Agents | Potential for oxidation of the amine or other parts of the molecule. | Oxidized derivatives. |

Potential Degradation Pathways

The primary degradation pathways for this compound are understood to be:

-

Hydrolysis: The methyl ester is susceptible to hydrolysis, either acid or base-catalyzed, to yield azetidine-2-carboxylic acid and methanol. The presence of moisture is a key factor in this degradation route.

-

Ring-Opening: The strained four-membered azetidine ring can undergo nucleophilic attack, leading to ring-opening. This is particularly a concern under acidic conditions where the ring nitrogen can be protonated, making the ring more susceptible to cleavage. A forced degradation study on a different azetidine-containing compound showed that the formation of an azetidinium ion can be a key step in a degradation mechanism.[1]

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3][4][5][6]

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the intact this compound from its potential degradation products.

Methodology:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have absorbance (e.g., ~210 nm). Mass spectrometry (LC-MS) can be used for identification of degradation products.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Long-Term and Accelerated Stability Studies

Objective: To determine the re-test period or shelf life of the compound under defined storage conditions.

Methodology:

-

Storage Conditions (as per ICH Q1A(R2)):

-

Long-Term: 5°C ± 3°C (to cover the recommended 2-8°C range) for a minimum of 12 months.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

-

-

Testing Frequency: Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Parameters to be Tested: Appearance, assay (purity), and degradation products.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for the stability assessment of this compound.

Caption: Workflow for Stability Assessment of this compound.

Conclusion

This compound is a valuable but potentially labile compound. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage in a tightly sealed container is paramount to maintaining its quality. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation and long-term stability studies using validated analytical methods is essential. The information and protocols provided in this guide serve as a robust framework for researchers and drug development professionals to ensure the reliable use of this compound in their work.

References

- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. ICH Official web site : ICH [ich.org]

- 5. Ich guideline for stability testing | PPTX [slideshare.net]

- 6. database.ich.org [database.ich.org]

An In-depth Technical Guide on the Solubility of Methyl Azetidine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl azetidine-2-carboxylate hydrochloride. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility observations, a general experimental protocol for determining solubility, and the physicochemical properties of the compound.

Physicochemical Properties

This compound hydrochloride is a white to yellow solid.[1] It is recognized as an irritant, affecting the skin, eyes, and respiratory system.[2][3] The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[4] For long-term storage, an inert atmosphere at 2-8°C is recommended.[1][3]

| Property | Value | Source |

| Chemical Formula | C₅H₁₀ClNO₂ | [2][4] |

| Molecular Weight | 151.59 g/mol | [2][4] |

| Physical Form | White to Yellow Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1][3] |

Solubility Profile

| Solvent | Observed Solubility | Source |

| Water | No data available | [1] |

| Methanol | At least 250 g/L (based on dissolving 7g in 28 mL) | [5] |

| Tetrahydrofuran (THF) | Soluble to some extent (1g diluted with 20 mL) | |

| MeTHF-Dioxan | Used as a suspension solvent after solvent exchange from methanol | [5] |

It is important to note that the observations in organic solvents are derived from reaction conditions described in patents and may not represent the equilibrium solubility of the compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound hydrochloride, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

-

This compound hydrochloride

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The shaking should be vigorous enough to keep the solid suspended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a predetermined time (e.g., 30 minutes) in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated analytical method (e.g., HPLC with UV detection) to determine the concentration of this compound hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

-

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

There is no publicly available information detailing specific signaling pathways directly involving this compound hydrochloride. This compound is primarily used as a building block in the synthesis of more complex molecules, such as inhibitors of poly(ADP-ribose) polymerase (PARP). The logical relationship is therefore its role as a synthetic intermediate.

Synthetic Utility of this compound Hydrochloride

Caption: Role as a synthetic intermediate.

References

- 1. aaronchem.com [aaronchem.com]

- 2. 59237-53-5 | Methyl 6-chloro-5-nitronicotinate | Chlorides | Ambeed.com [ambeed.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases - Google Patents [patents.google.com]

- 5. AU2010206744B2 - Poly (ADP-ribose) polymerase (PARP) inhibitors - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Diastereoselective Synthesis of Methyl Azetidine-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug development.[1][2][3] Their rigid four-membered ring structure acts as a conformationally constrained proline analogue, making it a valuable scaffold for designing peptides and small molecule therapeutics.[2][3] Achieving stereocontrol during the synthesis of substituted azetidines is paramount, as the biological activity of these molecules is often dependent on their specific stereochemistry.

These notes provide detailed protocols for key methods in the diastereoselective synthesis of methyl azetidine-2-carboxylate derivatives, focusing on practical and reproducible techniques.

Overview of Synthetic Strategies

The diastereoselective synthesis of substituted azetidines can be achieved through several primary strategies. The most common and effective methods include:

-

Intramolecular Cyclization: This is a robust method involving the cyclization of a linear precursor, such as a γ-halo-α-amino ester, to form the azetidine ring.[4][5] The stereochemistry is often controlled by a chiral auxiliary attached to the nitrogen atom.

-

α-Alkylation of Azetidine Enolates: This strategy involves the stereoselective functionalization of a pre-formed azetidine ring. By using a chiral auxiliary on the ring nitrogen, deprotonation and subsequent reaction with an electrophile can proceed with high diastereoselectivity.[1]

-

[2+2] Cycloaddition Reactions: The Staudinger cycloaddition (ketene + imine) and the Aza Paternò-Büchi reaction (alkene + imine) are powerful methods for constructing the azetidine core, often leading to β-lactam precursors that can be further modified.[6]

This document will focus on the first two methods, providing detailed experimental protocols.

Experimental Protocols

Method 1: Intramolecular Cyclization using a Chiral Auxiliary

This protocol describes the synthesis of diastereomeric methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylates via the cyclization of methyl 2,4-dibromobutanoate with (S)-1-phenylethylamine. The chiral amine directs the stereochemistry of the final product.

Protocol:

-

Synthesis of Methyl 2,4-Dibromobutanoate:

-

Combine γ-butyrolactone (e.g., 6.0 mL, 78 mmol) and a catalytic amount of PBr₃ (e.g., 0.2 mL, 2.0 mmol) in a flask under an inert atmosphere (Argon).

-

Heat the mixture to 100 °C.

-

Add Br₂ (e.g., 4.4 mL, 86 mmol) dropwise over 1 hour while maintaining the temperature.

-

After the addition is complete, stir for an additional 5 minutes at 100 °C.

-

Cool the reaction mixture to room temperature and remove excess Br₂ by passing a stream of N₂ gas over the mixture.

-

Dissolve the residue in methanol (e.g., 30 mL) and stir for 20 hours at room temperature.

-

Quench the reaction with a saturated aqueous solution of Na₂SO₃ and extract the product with n-hexane.

-

The resulting methyl 2,4-dibromobutanoate is used in the next step.

-

-

Cyclization and Diastereomer Separation:

-

To a solution of methyl 2,4-dibromobutanoate (e.g., 747 mg, 2.87 mmol) in acetonitrile (MeCN, 14 mL), add (S)-1-phenylethylamine (e.g., 0.37 mL, 2.9 mmol) and NaHCO₃ (e.g., 1.21 g, 14.4 mmol).

-

Reflux the mixture for 13 hours.

-

Cool the reaction to room temperature and filter to remove solids.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the residue by silica gel chromatography (e.g., using a gradient of n-hexane/EtOAc from 4/1) to separate the two diastereomers: (2S,1′S)- and (2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.[1]

-

Method 2: Diastereoselective α-Alkylation via N-Borane Complex

This method achieves high diastereoselectivity by forming an N-borane complex of the azetidine ester, which directs the approach of the electrophile. This protocol is adapted from the work of Rao et al.[1]

Protocol:

-

Preparation of the Starting Azetidine Ester:

-

Synthesize and separate the diastereomers of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate as described in Method 1 . The (2S,1'S)-isomer is typically used for this alkylation protocol as it gives higher yields and diastereoselectivities.[1]

-

-

Conversion to Azetidine-2-carbonitrile (Intermediate Step):

-

The ester is first converted to the corresponding primary amide by treatment with aqueous ammonia.

-

The amide is then dehydrated using a reagent like trifluoroacetic anhydride ((CF₃CO)₂O) in the presence of pyridine to yield the azetidine-2-carbonitrile.[1]

-

-

Formation of the N-BH₃ Complex:

-

Dissolve the N-((S)-1-phenylethyl)azetidine-2-carbonitrile (e.g., 1.0 mmol) in dry THF.

-

Cool the solution to 0 °C and add a solution of BH₃·THF complex (e.g., 1.0 M in THF, 1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Remove the solvent under reduced pressure to obtain the N-BH₃ complex, which is used directly in the next step.

-

-

α-Alkylation:

-

Dissolve the N-BH₃ complex (e.g., 1.0 mmol) in dry THF and cool to -78 °C under an inert atmosphere.

-

Add lithium diisopropylamide (LDA) (e.g., 1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the anion.

-

Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for the specified reaction time (typically several hours).

-

Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

-

Purify the crude product by silica gel chromatography to obtain the α-alkylated azetidine-2-carbonitrile derivative.

-

Data Presentation

The following table summarizes representative yields and diastereoselectivities for the synthesis of methyl 1-((S)-1'-arylethyl)azetidine-2-carboxylates.

| Chiral Auxiliary | Product Diastereomer | Yield (%) | Reference |

| (S)-1-phenylethylamine | (2S,1′S)-isomer | Not specified | [1] |

| (S)-1-phenylethylamine | (2R,1′S)-isomer | Not specified | [1] |

| (S)-1-(4-methoxyphenyl)ethylamine | (2S,1′S)-isomer | 38% | [1] |

| (S)-1-(4-methoxyphenyl)ethylamine | (2R,1′S)-isomer | 37% | [1] |

Note: The original literature often separates the diastereomers first, then proceeds with further reactions. The yields reflect the isolated diastereomers after chromatography.

Visualizations

Application Notes

-

Choice of Chiral Auxiliary: The stereocenter of the N-substituent (e.g., (S)-1-phenylethylamine) is the primary controlling element for diastereoselectivity in both the cyclization and α-alkylation methods. The bulky phenyl group effectively shields one face of the molecule, directing either the ring closure or the incoming electrophile to the opposite face.

-

Base and Temperature: In the α-alkylation protocol, the choice of base and strict temperature control are critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for forming the anion. Maintaining the temperature at -78 °C is essential to prevent side reactions and ensure high diastereoselectivity.

-

Separation of Diastereomers: The diastereomers produced in the intramolecular cyclization method can often be separated by standard silica gel chromatography. The relative polarity of the isomers may differ, allowing for effective isolation.[1]

-

Limitations: The α-alkylation of the (2R,1′S)-isomer of the azetidine precursor has been reported to result in lower yields and diastereoselectivities compared to the (2S,1′S)-isomer.[1] This highlights the importance of matching the stereochemistry of the chiral auxiliary with the desired product configuration for optimal results.

-

Deprotection: The N-((S)-1-arylethyl) group used as a chiral auxiliary can be removed later in the synthetic sequence, for example by hydrogenolysis, to yield the secondary amine, which can be further functionalized.[1]

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

References

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]